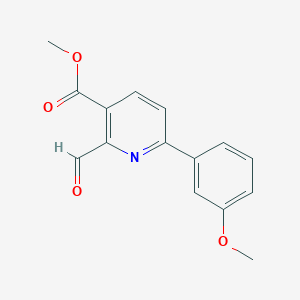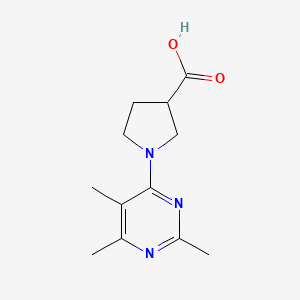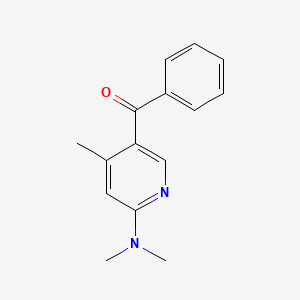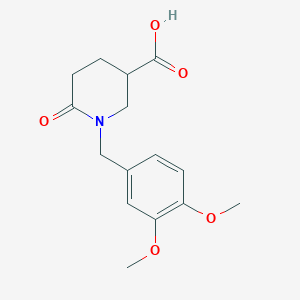
1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a 3,4-dimethoxybenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid typically involves the protection of functional groups to prevent unwanted side reactions. One common approach is to use the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group can be cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl position, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ and protic acids are commonly used for oxidation reactions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in industrial processes, including the production of advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The 3,4-dimethoxybenzyl group increases the solubility and stability of the compound, facilitating its incorporation into various chemical and biological systems . The compound’s reactivity allows it to participate in a range of chemical reactions, influencing its effects on molecular targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid derivatives: These compounds share structural similarities and have been studied for their antibacterial and antifungal properties.
Succinic acid derivatives: These compounds are used in various chemical reactions and have applications in organic synthesis.
Uniqueness
1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3,4-dimethoxybenzyl group enhances its solubility and stability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-20-12-5-3-10(7-13(12)21-2)8-16-9-11(15(18)19)4-6-14(16)17/h3,5,7,11H,4,6,8-9H2,1-2H3,(H,18,19) |
InChI Key |
KDOAAUBTSIPSAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(CCC2=O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



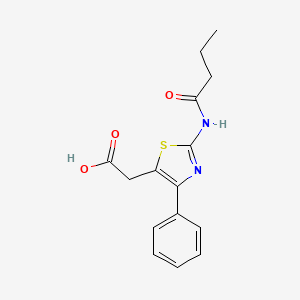

![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
